molecular formula C8H5BrClN3 B1287165 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine CAS No. 500011-85-8

2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine

Cat. No. B1287165
M. Wt: 258.5 g/mol
InChI Key: FRUVEMGREZOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09445593B1

Procedure details

To a mixture of 2,3-dichloropyridine (27.4 g, 185 mmol) and 3-bromopyrazole (i.e. the product of Step B) (25.4 g, 176 mmol) in dry N,N-dimethylformamide (88 mL) was added potassium carbonate (48.6 g, 352 mmol), and the reaction mixture was heated to 125° C. for 18 hours. The reaction mixture was cooled to room temperature and poured into ice water (800 mL). A precipitate formed. The precipitated solids were stirred for 1.5 hrs, filtered and washed with water (2×100 mL). The solid filter cake was taken up in methylene chloride and washed sequentially with water, 1N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic extracts were then dried over magnesium sulfate and concentrated to afford 39.9 g of a pink solid. The crude solid was suspended in hexane and stirred vigorously for 1 hr. The solids were filtered, washed with hexane and dried to afford the title product as an off-white powder (30.4 g) determined to be >94% pure by NMR. This material was used without further purification in Step D.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:9][C:10]1[CH:14]=[CH:13][NH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:9][C:10]1[CH:14]=[CH:13][N:12]([C:2]2[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[N:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
88 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
48.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The precipitated solids were stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×100 mL)
FILTRATION
Type
FILTRATION
Details
The solid filter cake
WASH
Type
WASH
Details
washed sequentially with water, 1N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=NN(C=C1)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.